molecular formula C21H20N4O3 B2520038 Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 681470-89-3

Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2520038
CAS RN: 681470-89-3
M. Wt: 376.416
InChI Key: KRKXVFQLRBFISR-UHFFFAOYSA-N
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Description

Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
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Scientific Research Applications

Regioselective Synthesis and Biological Applications

One of the significant applications of this compound and its derivatives is in the efficient and regioselective synthesis of triazolopyrimidine derivatives. Massari et al. (2017) developed facile one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, highlighting the utility of the triazolopyrimidine scaffold for preparing biologically active compounds. This synthesis approach is noteworthy for its excellent yield and regioselectivity, which is crucial for creating compounds with potential inhibitory effects on influenza virus RNA polymerase, indicating a promising application in antiviral drug development (Massari et al., 2017).

Antioxidant and Antimicrobial Properties

Another research avenue explores the synthesis of triazolopyrimidine derivatives for evaluating their biological activities, including antimicrobial and antioxidant properties. Gilava et al. (2020) synthesized a series of triazolopyrimidines using the Biginelli protocol and assessed their antimicrobial and antioxidant activities. This study underscores the compound's potential as a scaffold for developing new antimicrobial agents, contributing to the search for novel therapeutic options against resistant microbial strains (Gilava et al., 2020).

Heterocyclic Chemistry and Drug Design

The compound and its derivatives also play a crucial role in heterocyclic chemistry, serving as intermediates in the synthesis of various heterocyclic systems with potential pharmacological applications. Studies such as those by Drev et al. (2014) and Danagulyan et al. (2000) focus on the synthesis of pyrazolo and triazolopyrimidine derivatives, which are of interest in drug design due to their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory effects. These research efforts contribute to the broader field of medicinal chemistry by providing new insights into the synthesis and application of triazolopyrimidine derivatives in drug discovery (Drev et al., 2014); (Danagulyan et al., 2000).

properties

IUPAC Name

methyl 5-methyl-7-(2-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-14-18(20(26)27-2)19(25-21(24-14)22-13-23-25)16-10-6-7-11-17(16)28-12-15-8-4-3-5-9-15/h3-11,13,19H,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKXVFQLRBFISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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